1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3H-benzimidazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15(21-17-18-5-8-25-17)11-3-6-22(7-4-11)16(24)12-1-2-13-14(9-12)20-10-19-13/h1-2,5,8-11H,3-4,6-7H2,(H,19,20)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJOEVWJBLGRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the thiazole ring: This step often involves the cyclization of a thioamide with an α-halo ketone.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the benzoimidazole-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of thiazole derivatives and benzo[d]imidazole moieties, which are then coupled to form the final product. For instance, the synthesis may utilize reactions involving bromoacetyl chloride and primary or secondary amines to generate intermediates that can be further modified to achieve the desired structure .
Antimicrobial Properties
1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has shown promising results as an inhibitor of Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (MtIMPDH). This enzyme is crucial for the survival of the bacterium, and compounds targeting it can serve as potential anti-tuberculosis agents. In vitro studies have demonstrated that this compound exhibits low micromolar inhibition (K_i = 0.55 ± 0.02 µM), suggesting it could be a lead compound for further development in tuberculosis therapy .
Antiviral Activity
The compound may also possess antiviral properties. Research indicates that derivatives of benzimidazole and thiazole structures can inhibit viral replication, particularly against viruses such as hepatitis C. The mechanisms often involve interference with viral RNA polymerase activity or other essential viral processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. Variations in substituents on the thiazole or benzimidazole rings can significantly affect biological activity. For example, modifications that enhance electron density or alter steric hindrance can improve binding affinity to target enzymes like MtIMPDH, thereby increasing inhibitory potency .
Tuberculosis Inhibition
In a study assessing various thiazolyl-benzimidazole derivatives, it was found that specific substitutions led to enhanced inhibition of MtIMPDH. Compounds with halogen substitutions showed varied activities, indicating that careful tuning of functional groups is necessary to maximize therapeutic effects .
Antiviral Research
Another case study focused on evaluating the antiviral properties of similar compounds against hepatitis C virus (HCV). The findings suggested that certain derivatives exhibited significant inhibition of HCV replication through mechanisms involving suppression of cyclooxygenase-2, highlighting the potential for developing antiviral therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. The compound may also interact with enzymes and receptors in microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Analogs :
- Compound 9c (): 2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Structural Differences: Replaces the piperidine-carboxamide with a triazole-acetamide linker and a bromophenyl-substituted thiazole. Activity: Demonstrated superior binding in docking studies (purple in visualization vs.
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Features an isoxazole instead of benzimidazole, lacking the piperidine ring.
Table 1: Structural and Functional Comparison of Benzimidazole-Thiazole Derivatives
Piperidine-Carboxamide Derivatives
Key Analogs :
- PROTAC 8.36 (): Contains a benzimidazole-piperidine-carboxamide scaffold but includes a dioxopiperidinyl isoindolinyl group for E3 ligase recruitment.
- Methyl (S)-(1-cyclohexyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carbonyl)alaninate (6e) (): Substitutes piperidine with an amino acid ester. Pharmacokinetics: The ester group in 6e may reduce metabolic stability compared to the target’s carboxamide.
Table 2: Piperidine-Carboxamide Analogs
Key Analogs :
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): Feature pyridinyl-thiazole-carboxamide scaffolds.
Pharmacokinetic and Metabolic Considerations
- Metabolism : The benzimidazole core in the target compound may undergo N-demethylation akin to imidazole carboxamides (e.g., DIC in ), though the piperidine ring could slow hepatic clearance.
- Solubility : Piperidine and carboxamide groups likely improve aqueous solubility compared to triazole-linked analogs (e.g., 9c).
Biological Activity
1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its activity against Mycobacterium tuberculosis and potential anticancer properties.
Synthesis and Characterization
The synthesis of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The compound's structure consists of a benzo[d]imidazole core linked to a thiazole moiety and a piperidine ring, which contributes to its pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O2S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1251564-43-8 |
Antimycobacterial Activity
Research has demonstrated that derivatives of benzo[d]imidazole exhibit significant inhibitory effects on Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (MtIMPDH), an enzyme crucial for the survival of the bacterium. One study reported that compounds similar to 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide showed IC50 values in the low micromolar range, indicating potent inhibition .
Table 1: Inhibition of MtIMPDH by Related Compounds
| Compound ID | IC50 (µM) |
|---|---|
| Compound A | 0.55 ± 0.02 |
| Compound B | 1.20 ± 0.05 |
| Compound C | 0.75 ± 0.03 |
The mechanism of action involves competitive inhibition where the compound binds to the active site of MtIMPDH, preventing substrate access and subsequent enzymatic activity. Molecular docking studies have provided insights into the binding interactions, highlighting critical hydrogen bonds and hydrophobic contacts with specific amino acid residues within the enzyme's active site .
Anticancer Activity
In addition to its antimycobacterial properties, compounds containing thiazole and benzo[d]imidazole moieties have been evaluated for anticancer activity. Studies have shown that these compounds can inhibit cell proliferation across various cancer cell lines, including breast and liver cancer cells . The presence of the thiazole ring is particularly noted for enhancing cytotoxic effects.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | <10 |
| HepG2 (Liver) | <15 |
| A431 (Skin) | <20 |
The anticancer mechanism appears to involve apoptosis induction and disruption of cell cycle progression, with some studies suggesting that these compounds may also modulate key signaling pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications on the benzo[d]imidazole and thiazole rings significantly affect biological activity. For instance:
- Substituents on the thiazole ring : Electron-donating groups enhance activity by improving binding affinity.
- Positioning of functional groups : The spatial arrangement of substituents can either promote or hinder enzyme interactions.
This information is critical for designing more potent derivatives with improved selectivity and efficacy against target enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide?
- Methodology : The compound is synthesized via multi-step coupling reactions. A typical approach involves:
- Step 1 : Activating the benzo[d]imidazole-5-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF to form the active ester.
- Step 2 : Reacting the activated intermediate with piperidine-4-carboxamide derivatives under nitrogen at 60–80°C for 6–12 hours.
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?
- Techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzimidazole aromatic protons at δ 7.8–8.2 ppm, thiazole protons at δ 7.5–7.7 ppm) and carbonyl carbons (C=O at ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 396.4) .
Q. How do functional groups influence solubility and stability in biological assays?
- Solubility : The thiazole ring enhances aqueous solubility via hydrogen bonding, while the benzimidazole moiety contributes to lipophilicity. Use DMSO (≤0.5% v/v) for stock solutions to avoid cytotoxicity artifacts .
- Stability : Monitor hydrolytic degradation at pH 7.4 (PBS buffer, 37°C) over 24 hours using HPLC. The piperidine-carboxamide linkage is susceptible to esterase activity, requiring stability assays in serum-containing media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Approach :
- Substituent Variation : Modify the benzimidazole (e.g., 4-fluoro or 4-chloro substituents) or thiazole (e.g., methyl/aryl groups) to assess potency shifts. For example, fluorination at the benzimidazole 4-position increases target binding affinity by 2–3 fold .
- Bioactivity Testing : Use enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines like MCF-7 or DLD-1) with IC₅₀ determination via SRB or MTT assays .
Q. What experimental designs mitigate contradictions between in vitro and in vivo efficacy data?
- Troubleshooting Steps :
- Purity Verification : Re-characterize batches with LC-MS to exclude impurities (>99% purity required for in vivo studies) .
- Pharmacokinetic Profiling : Assess bioavailability (e.g., rabbit intranasal models) and metabolite identification (LC-MS/MS) to address rapid clearance .
- Dose Escalation : Test sub-therapeutic to toxic doses in rodent models to identify therapeutic windows .
Q. How can hydrogen-bonding patterns guide crystal engineering for X-ray diffraction studies?
- Strategy :
- Graph Set Analysis : Map donor-acceptor motifs (e.g., N-H···O=C interactions) using Etter’s rules to predict packing motifs .
- Co-crystallization : Screen solvents (e.g., dioxane/water) and counterions (e.g., trifluoroacetate) to stabilize lattice frameworks .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
